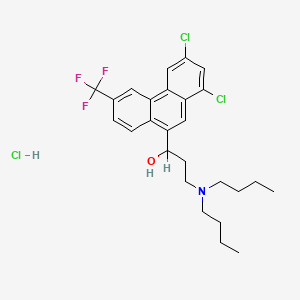

Halofantrine hydrochloride

Descripción general

Descripción

Halofantrine hydrochloride is a synthetic antimalarial compound belonging to the phenanthrene class of compounds. It is primarily used for the treatment of severe malaria caused by multi-drug resistant strains of Plasmodium falciparum. The compound works by inhibiting the polymerization of heme molecules, which poisons the parasite with its own waste .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of halofantrine hydrochloride involves several steps. Initially, 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid is converted into its corresponding acyl chloride using an acylating chlorination reagent. This intermediate then undergoes a Friedel-Crafts reaction cyclization. The resulting product is condensed with N,N-di-n-butyl-beta-aminopropionate, followed by reduction to yield halofantrine .

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Complexation with Cyclodextrins for Enhanced Solubility

Halofantrine hydrochloride (HF HCl) forms inclusion complexes with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), significantly improving its dissolution properties. Phase solubility studies revealed a 1:1 stoichiometric ratio, with the stability constant () calculated as 1.54 × 10 M . Methods such as freeze-drying, co-evaporation, and kneading were compared:

| Preparation Method | Drug Dissolved at 60 min (%) | Drug Dissolved at 180 min (%) |

|---|---|---|

| Pure HF HCl | 0.30 ± 0.04 | 0.45 ± 0.06 |

| Freeze-dried Complex | 41.20 ± 3.10 | 75.30 ± 4.80 |

| Co-evaporated System | 22.50 ± 1.90 | 57.60 ± 3.40 |

Freeze-drying achieved the highest dissolution enhancement due to optimal host-guest interactions, confirmed by FTIR and X-ray diffractometry .

Interaction with Heme and Inhibition of Polymerization

HF HCl binds to hematin ( ~10 M) via π-π stacking and hydrophobic interactions, preventing heme detoxification in Plasmodium parasites . Crystallographic studies show the trifluoromethyl group and phenanthrene core align with heme’s porphyrin ring, while the hydroxyl group coordinates iron . This stereospecific binding (S-configuration at C-9) correlates with antimalarial activity but also cardiotoxicity via HERG channel blockade .

Enzymatic Interaction with Plasmepsin

HF HCl inhibits plasmepsin II ( ~2 μM), a hemoglobin-degrading aspartic protease in malaria parasites. Structural modeling suggests the dichlorophenanthrene moiety occupies the enzyme’s hydrophobic S1/S3 pockets, while the protonated amine interacts with catalytic aspartates .

Redox Interactions and Oxidative Stress Synergy

HF HCl potentiates oxidative damage agents (e.g., HO, plumbagin) against Candida albicans by suppressing Cap1-mediated antioxidant responses . At 8 μg/mL, HF HCl reduces glutathione levels by 62% and increases ROS accumulation by 3.5-fold, enhancing fungal cell mortality .

Hydrogen Bonding and Structural Reactivity

X-ray crystallography (space group P2_1_2_1_2_1, , , ) reveals intramolecular N···O distances of 4.177 Å and hydrogen bonds between HF HCl’s hydroxyl/amine groups and chloride ions . The S-configuration at C-9 ensures optimal alignment for both antimalarial activity and cardiotoxicity .

Stereochemical Influence on Reactivity

The chiral center (C-9) dictates pharmacological and toxicological profiles:

-

S-isomer ((-)-halofantrine): Primary antimalarial activity .

-

R-isomer ((+)-halofantrine): 3× higher affinity for HERG channels, causing QT prolongation .

This stereospecificity mirrors quinidine’s cardiotoxicity, linked to shared R-configuration at analogous positions .

Aplicaciones Científicas De Investigación

Antimalarial Efficacy

Clinical Trials Overview

Halofantrine has been extensively studied for its effectiveness against malaria, particularly in regions where resistance to standard treatments like chloroquine is prevalent. Notable findings from various clinical trials include:

- Efficacy Against Chloroquine-Resistant Strains : In trials conducted in Malawi, halofantrine demonstrated a high cure rate (96%) when administered at 8 mg/kg every six hours for three doses, effectively treating chloroquine-resistant P. falciparum infections .

- Comparison with Other Antimalarials : A study comparing halofantrine with mefloquine showed that halofantrine was equally effective in areas with less drug-resistant strains, achieving a cure rate of 87.5% . However, in more resistant regions, the efficacy dropped significantly .

- Multi-Centre Studies : In a multi-centre trial involving 268 patients, halofantrine achieved an overall cure rate of 96.9% with favorable fever and parasitaemia clearance times .

Pharmacokinetics and Formulation Challenges

Halofantrine's clinical use is limited by its poor solubility and variable bioavailability. Research has focused on improving its formulation to enhance absorption:

- Formulation Innovations : New formulations aim to increase the drug's bioavailability, addressing issues related to inconsistent absorption when taken on an empty stomach . Techniques such as wet milling have been explored to improve particle size and solubility.

Cardiovascular Safety Profile

Halofantrine is associated with potential cardiovascular risks, particularly QT interval prolongation:

- QT Interval Prolongation : Studies have shown that halofantrine can block HERG K+ channels, which may lead to arrhythmias in susceptible individuals . The drug's safety profile necessitates careful monitoring of cardiac function during treatment.

Potential Antifungal Applications

Recent research has uncovered additional therapeutic potentials for halofantrine beyond its antimalarial properties:

- Antifungal Activity : Halofantrine has been shown to enhance the antifungal properties of oxidative damage agents against Candida albicans by targeting its response to reactive oxygen species (ROS) . This suggests a potential role for halofantrine in treating fungal infections, particularly in immunocompromised patients.

Summary Table of this compound Applications

| Application Area | Details |

|---|---|

| Antimalarial Treatment | Effective against P. falciparum and P. vivax; high cure rates in clinical trials |

| Formulation Research | Development of improved formulations to enhance bioavailability |

| Cardiovascular Risks | Associated with QT prolongation; requires monitoring during treatment |

| Antifungal Potential | Enhances antifungal activity against C. albicans; promising for use in fungal infections |

Mecanismo De Acción

Halofantrine hydrochloride exerts its effects by inhibiting the polymerization of heme molecules within the malaria parasite. This inhibition leads to the accumulation of toxic heme, which poisons the parasite. The compound also blocks open and inactivated HERG channels, contributing to its cardiotoxicity .

Comparación Con Compuestos Similares

Similar Compounds

- Quinine

- Lumefantrine

- Mefloquine

- Chloroquine

Comparison

Halofantrine hydrochloride is unique due to its specific mechanism of action involving the inhibition of heme polymerization. Unlike quinine and chloroquine, which have broader mechanisms, halofantrine is more targeted, making it effective against multi-drug resistant strains of Plasmodium falciparum. its cardiotoxicity is a significant drawback compared to other antimalarials .

Actividad Biológica

Halofantrine hydrochloride is a synthetic antimalarial drug primarily used for treating infections caused by Plasmodium falciparum. This compound exhibits various biological activities, including its effects on cytochrome P450 enzymes, its cardiotoxicity potential, and its role in enhancing oxidative stress against pathogens such as Candida albicans. This article provides a detailed overview of halofantrine's biological activity, supported by clinical trial data and research findings.

Pharmacological Profile

Halofantrine is classified as a blood schizonticidal agent, meaning it targets the blood stages of malaria parasites. It is effective against multi-drug resistant strains of P. falciparum, making it a critical option in areas where resistance to other antimalarials is prevalent. The drug's mechanism involves inhibition of heme polymerization, leading to parasite death through oxidative damage.

Efficacy in Clinical Trials

Clinical trials have demonstrated halofantrine's effectiveness in treating acute malaria. A study conducted in Thailand showed that halofantrine administered at 500 mg doses every six hours resulted in a cure rate of 87.5% in areas with less drug-resistant strains, compared to 56% in regions with higher resistance levels . Another trial indicated rapid clearance of clinical symptoms within the first 48 hours of treatment .

Inhibition of Cytochrome P450 Enzymes

Halofantrine has been identified as a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme. A study revealed that halofantrine significantly impaired the 4-hydroxylation of debrisoquine, indicating its potential to alter the metabolism of co-administered drugs that are substrates for CYP2D6 . The inhibition was noted to persist for up to one week post-administration.

Cardiovascular Effects

One of the notable side effects associated with halofantrine is its potential to cause QT interval prolongation and arrhythmias. Research has shown that halofantrine and its metabolite, N-desbutylhalofantrine, block the human ether-a-go-go gene (HERG) potassium channels in a concentration-dependent manner, which can lead to serious cardiac events . The half-maximal inhibitory concentration (IC50) for halofantrine was found to be approximately 21.6 nM, indicating a strong affinity for HERG channels .

Antifungal Activity

Recent studies have uncovered additional biological activities of halofantrine beyond its antimalarial properties. Halofantrine has been shown to enhance oxidative stress damage against Candida albicans, an opportunistic fungal pathogen. By inhibiting the fungus's antioxidant response, halofantrine can augment the effectiveness of oxidative damage agents like plumbagin and menadione . This suggests potential therapeutic applications in treating fungal infections, particularly in immunocompromised patients.

Summary of Research Findings

| Study | Findings | Cure Rate | Adverse Effects |

|---|---|---|---|

| Clinical Trial in Thailand | Effective against multi-drug resistant P. falciparum | 87.5% (low resistance) | Mild, generally unrelated |

| CYP2D6 Inhibition Study | Significant impairment of debrisoquine metabolism | Not applicable | Variable absorption noted |

| HERG Channel Study | High affinity block leading to QT prolongation | Not applicable | Risk of arrhythmias |

| Antifungal Activity Study | Enhances oxidative stress damage to C. albicans | Not applicable | Potentially increased toxicity |

Case Studies

- Case Study: Malaria Treatment Efficacy

- Case Study: Cardiotoxicity Monitoring

- Case Study: Fungal Infection Management

Propiedades

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.